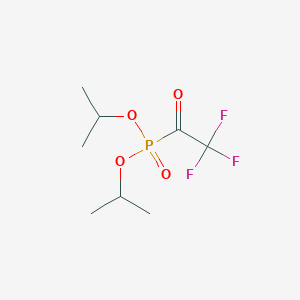
Dipropan-2-yl (trifluoroacetyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl (trifluoroacetyl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoroacetyl group and a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropan-2-yl (trifluoroacetyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable phosphonate precursor under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as an efficient method for producing phosphonates, including this compound, due to its ability to accelerate reaction rates and improve selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl (trifluoroacetyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from the reactions of this compound include substituted phosphonates, phosphonic acids, and various oxidation or reduction products, depending on the specific reaction conditions employed .
Applications De Recherche Scientifique
Dipropan-2-yl (trifluoroacetyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dipropan-2-yl (trifluoroacetyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis (2,2,2-trifluoroethyl) phosphonate: This compound shares the trifluoroacetyl group but differs in the alkyl substituents.
Diisopropyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Similar in containing a trifluoro group but with different alkyl and alkyne substituents.
Uniqueness
Its ability to undergo various chemical transformations and its potential as a research tool and industrial reagent highlight its significance in the field of organophosphorus chemistry .
Propriétés
Numéro CAS |
82568-29-4 |
|---|---|
Formule moléculaire |
C8H14F3O4P |
Poids moléculaire |
262.16 g/mol |
Nom IUPAC |
1-di(propan-2-yloxy)phosphoryl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H14F3O4P/c1-5(2)14-16(13,15-6(3)4)7(12)8(9,10)11/h5-6H,1-4H3 |
Clé InChI |
ZUOYVKMVEBTRBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(=O)C(F)(F)F)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
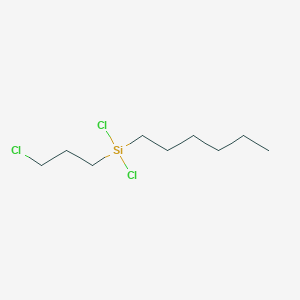
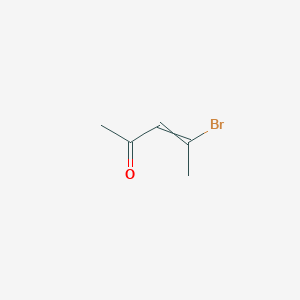

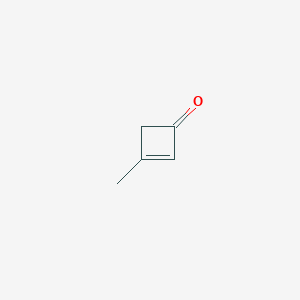
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
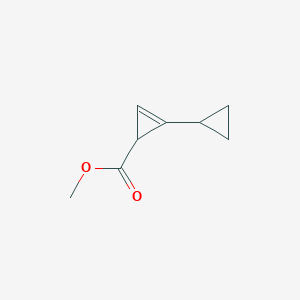
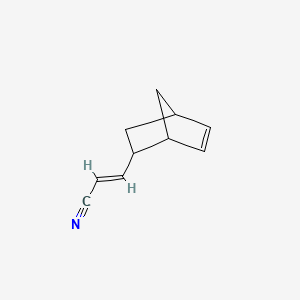
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
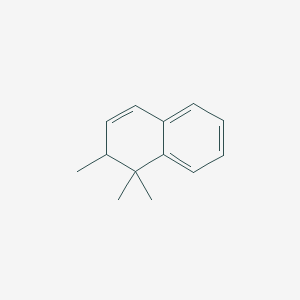
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)

